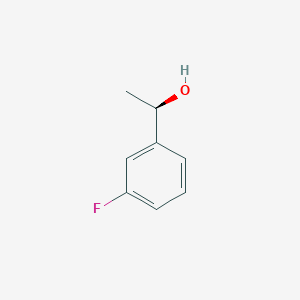

(R)-1-(3-Fluorophenyl)ethanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R)-1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESOPGLEIJQAEF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381254 | |

| Record name | (R)-1-(3-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126534-33-6 | |

| Record name | (αR)-3-Fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(3-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(3-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthetic Methodologies for R 1 3 Fluorophenyl Ethanol

Biocatalytic Approaches

Biocatalytic methods offer significant advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and reduced environmental impact, making them highly desirable for industrial applications. nih.govresearchgate.net The asymmetric reduction of the corresponding prochiral ketone, 3-fluoroacetophenone, is the most direct biocatalytic route to (R)-1-(3-Fluorophenyl)ethanol. unimi.it

The core of the biocatalytic strategy lies in the enzymatic reduction of 3-fluoroacetophenone. This transformation is catalyzed by a class of enzymes known as oxidoreductases, which stereoselectively transfer a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. nih.govrsc.org

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the primary enzymes employed for the asymmetric reduction of ketones. nih.govunimi.it These enzymes are capable of producing chiral alcohols with high enantiomeric purity. The selection of the enzyme is crucial as it determines the stereochemical outcome of the reduction, yielding either the (R)- or (S)-enantiomer. For the synthesis of this compound, enzymes with a preference for delivering the hydride to the Re-face of the ketone are required, following Prelog's rule.

Enzymatic Reduction of Prochiral 3-Fluoroacetophenone

Application of Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs)

Screening of Microorganisms and Enzyme Variants for (R)-Selectivity

A common starting point in developing a biocatalytic process is the screening of various microorganisms and enzyme libraries to identify catalysts with the desired activity and enantioselectivity.

Fungi are a rich source of reductases. In a study involving the bioreduction of various fluoroacetophenones, whole cells of several fungal strains were evaluated. While many fungi, such as Aspergillus terreus, preferentially produced the (S)-enantiomer of 1-(3-fluorophenyl)ethanol (B1295094), the fungus Rhizopus oryzae (CCT 4964) was found to produce the desired (R)-enantiomer, albeit with moderate enantiomeric excess (e.e.) and conversion under the tested conditions. researchgate.net

Table 1: Results from screening of fungal whole cells for the bioreduction of 3-fluoroacetophenone. researchgate.net

Isolated enzymes are also screened for activity. An alcohol dehydrogenase from Rhodococcus erythropolis has been shown to effectively reduce 3-fluoroacetophenone to this compound with excellent enantiomeric excess (>99.9%) and high conversion (>98%). researchgate.net This highlights that while whole-cell screenings can be effective, using isolated or recombinant enzymes can offer higher selectivity. Similarly, screening of various ketoreductases often reveals that most will produce the (S)-alcohol, underscoring the need for extensive screening or protein engineering to find variants with the desired (R)-selectivity. nih.gov

Whole-Cell Biotransformations

Dynamic Kinetic Resolution (DKR) of Racemic 1-(3-Fluorophenyl)ethanol

An alternative strategy to produce this compound is the dynamic kinetic resolution (DKR) of its racemic mixture. Standard kinetic resolution (KR) is limited to a theoretical maximum yield of 50% because it only separates the two enantiomers. DKR overcomes this limitation by combining the enzymatic resolution with the simultaneous in situ racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer. encyclopedia.pub

In the context of producing chiral alcohols, DKR typically involves an irreversible, enantioselective transesterification catalyzed by a lipase (B570770), coupled with a chemical catalyst that racemizes the unreacted alcohol enantiomer. mdpi.com The lipase preferentially acylates one enantiomer (e.g., the R-enantiomer), which is removed from the equilibrium, while the racemization catalyst continuously converts the remaining S-enantiomer back into the racemate, providing more of the R-enantiomer for the lipase. researchgate.net

Lipases are the most widely used enzymes for the kinetic resolution of alcohols due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. encyclopedia.pubmdpi.com For the DKR of secondary alcohols like 1-(3-fluorophenyl)ethanol, immobilized Candida antarctica lipase B (CAL-B), commercially available as Novozym® 435, is a frequently chosen biocatalyst. encyclopedia.pubmdpi.com In a continuous-flow DKR of the structurally related 1-(2,6-dichloro-3-fluorophenyl)ethanol (B1320395), Novozym® 435 was used to catalyze the acylation, successfully producing the desired enantiopure product. encyclopedia.pubnih.gov

The success of a DKR process hinges on finding a robust racemization catalyst that is compatible with the lipase and the reaction conditions. osaka-u.ac.jp This catalyst must efficiently racemize the unreacted alcohol without degrading the enzyme, substrate, or product. encyclopedia.pub

Transition Metal Complexes: Various transition metals, including ruthenium, vanadium, and palladium, have been developed as effective racemization catalysts for secondary alcohols. encyclopedia.pub For the DKR of 1-(2,6-dichloro-3-fluorophenyl)ethanol, an intermediate for the drug Crizotinib, a system combining Novozym® 435 with vanadyl sulfate (B86663) (VOSO₄) as the racemization co-catalyst was effective. encyclopedia.pubnih.gov This heterogeneous vanadium catalyst facilitates the racemization of the alcohol, allowing the lipase to achieve a conversion higher than the 50% limit of KR. encyclopedia.pubresearchgate.net

Acidic Resins: Solid acid catalysts, such as acidic ion-exchange resins, can also serve as racemization agents. These catalysts are advantageous as they are easily separable from the reaction mixture. A method for the DKR of (R)-1-(4-fluorophenyl)ethanol, a similar compound, successfully employed an acidic resin as the racemization catalyst in conjunction with a lipase and an acyl donor. This chemoenzymatic system provides an efficient route to the enantiopure R-ester, which can then be hydrolyzed to the desired alcohol.

Table 3: Catalyst Systems for Dynamic Kinetic Resolution of Fluorinated Phenyl Ethanols

| Substrate | Resolution Enzyme | Racemization Co-catalyst | Outcome | Reference(s) |

|---|---|---|---|---|

| rac-1-(2,6-Dichloro-3-fluorophenyl)ethanol | Novozym® 435 (CAL-B) | VOSO₄·xH₂O | 57% conversion, 98% e.e. (in continuous flow) | encyclopedia.pubnih.gov |

| rac-1-(4-Fluorophenyl)ethanol | Lipase CRL | Acidic Resin CD550 | 95.4% yield, 99.8% e.e. (of R-acetate) | |

| General sec-Alcohols | Novozym® 435 (CAL-B) | VOSO₄ | High conversion and enantioselectivity | researchgate.net |

Continuous Flow Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique to theoretically convert 100% of a racemic mixture into a single enantiomer of a desired product. researchgate.net This is achieved by combining an enantioselective reaction with the in situ racemization of the less reactive enantiomer. researchgate.net The integration of DKR with continuous flow systems offers significant advantages, including improved catalyst stability, enhanced process control, and higher productivity. rsc.org

In a typical chemoenzymatic DKR of a secondary alcohol, a lipase catalyzes the enantioselective acylation of one enantiomer (e.g., the R-enantiomer), while a metal catalyst racemizes the remaining S-enantiomer back to the racemate. A significant challenge is the potential incompatibility between the biocatalyst and the chemical racemization catalyst. encyclopedia.pubmdpi.com Continuous flow reactors can circumvent this issue by physically separating the catalysts or by optimizing conditions to allow for their co-existence in a single packed-bed reactor. rsc.orgencyclopedia.pub

While direct studies on the continuous flow DKR of this compound are not extensively detailed, the strategy has been successfully applied to structurally similar compounds. For instance, the continuous flow DKR of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate for Crizotinib, was achieved using the lipase Novozym® 435 for the resolution and a vanadyl sulfate (VOSO₄·XH₂O) complex for the racemization. encyclopedia.pubmdpi.comresearchgate.net This system demonstrated superior conversion compared to batch reactions, highlighting the effectiveness of flow chemistry in overcoming catalyst incompatibility. encyclopedia.pubmdpi.com Similarly, the DKR of rac-1-phenylethanol has been demonstrated in a continuous flow packed-bed reactor containing both immobilized Candida antarctica lipase B (CAL-B) and VOSO₄, yielding enantiopure (R)-esters with excellent conversions. rsc.org These examples underscore the potential and applicability of continuous flow DKR as a robust methodology for the large-scale production of this compound acetate, which can then be hydrolyzed to the target alcohol.

Asymmetric Chemocatalytic Syntheses

Asymmetric chemocatalysis represents the most direct route to enantiopure compounds by converting a prochiral starting material into a chiral product using a chiral catalyst. wiley-vch.de For this compound, the primary prochiral precursor is 3-fluoroacetophenone.

Asymmetric Hydrogenation of 3-Fluoroacetophenone

Asymmetric hydrogenation is one of the most efficient and atom-economical methods for producing chiral alcohols from prochiral ketones. wiley-vch.de The reaction involves the addition of molecular hydrogen (H₂) across the carbonyl group of 3-fluoroacetophenone, guided by a chiral catalyst to selectively form the (R)-alcohol.

Transition metals, particularly ruthenium (Ru) and rhodium (Rh), complexed with chiral ligands are the most effective catalysts for the asymmetric hydrogenation of ketones. wiley-vch.depharmtech.com

Ruthenium Catalysts: Ruthenium-based catalysts are highly versatile and widely used for the asymmetric hydrogenation of aryl ketones. pharmtech.com Systems derived from precursors like RuCl₂(PPh₃)₃ or [RuCl₂(η⁶-arene)]₂ combined with chiral diphosphine and diamine ligands have shown exceptional activity and enantioselectivity. mdpi.comresearchgate.net For example, complexes prepared in situ from RuCl₂(PPh₃)₃ and chiral phosphine-oxazoline ligands are effective for hydrogenating various aryl ketones with high enantiomeric excesses (ee) and high substrate-to-catalyst ratios. researchgate.net Specifically, 3-fluoroacetophenone has been identified as a promising substrate for such Ru-catalyzed hydrogenations. researchgate.net

Rhodium Catalysts: Rhodium catalysts, often used for the hydrogenation of olefins, are also effective for ketone reduction. wiley-vch.de Landmark discoveries, such as the use of rhodium complexes with chiral phosphine (B1218219) ligands, paved the way for modern asymmetric catalysis. pharmtech.com The choice between ruthenium and rhodium often depends on the specific substrate and the desired reaction conditions, with both metals capable of providing high enantioselectivity when paired with an appropriate chiral ligand. wiley-vch.depharmtech.com

The key to high enantioselectivity in asymmetric hydrogenation lies in the design of the chiral ligand coordinated to the metal center. wiley-vch.de The ligand creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

Several classes of chiral phosphorus ligands have been developed:

C₂-Symmetric Diphosphines: Ligands with C₂ symmetry, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DuPhos (1,2-bis(2,5-dialkylphospholano)benzene), are highly effective. wiley-vch.depharmtech.com Their defined geometry creates a rigid and predictable chiral pocket around the metal catalyst.

P-N and P-O Ligands: Ligands containing both phosphorus and nitrogen (P-N) or phosphorus and oxygen (P-O) donor atoms, such as phosphine-oxazolines or P-OP ligands, offer different steric and electronic properties that can be fine-tuned for specific ketones. researchgate.netnih.gov

Ferrocene-Based Ligands: Chiral ferrocenyl phosphines, like the Josiphos family of ligands, are another important class known for their robustness and high efficiency in asymmetric hydrogenations. pharmtech.com

The structure of the ligand is crucial for creating a rigid catalytic environment, which is essential for achieving high levels of enantiocontrol. nih.gov

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a practical alternative to asymmetric hydrogenation that uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, instead of gaseous H₂. liv.ac.uk This method avoids the need for high-pressure equipment. liv.ac.uk The catalysis is typically performed with ruthenium, rhodium, or iridium complexes containing chiral ligands, often N-arylsulfonyl-diamines like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). mdpi.com

The ATH of 3-fluoroacetophenone has been shown to be highly effective. Using a heterogeneous catalyst prepared by immobilizing a chiral rhodium(III) complex, the reduction of m-fluoroacetophenone with a formic acid/triethylamine mixture yielded this compound with high conversion and excellent enantioselectivity. epfl.ch

Other Chiral Catalyst-Mediated Methods

Beyond hydrogenation techniques, biocatalysis offers a powerful and environmentally friendly approach for synthesizing chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to their corresponding alcohols with very high enantioselectivity.

The asymmetric reduction of halogenated acetophenones using engineered KREDs has been successfully demonstrated. For example, a carbonyl reductase from Gluconobacter oxydans showed excellent activity and strict (S)-selectivity for a range of halogenated acetophenones. researchgate.net While this produces the opposite enantiomer, enzyme engineering and directed evolution can be used to alter the stereoselectivity of a ketoreductase to favor the (R)-product. This biocatalytic approach, often coupled with a cofactor regeneration system (e.g., using isopropanol and a glucose dehydrogenase), represents a scalable and green alternative for the synthesis of this compound.

Stereoselective Deracemization Strategies

Stereoselective deracemization offers an elegant and efficient pathway to enantiomerically pure compounds from a racemic mixture, theoretically achieving a 100% yield of the desired enantiomer. These strategies typically involve the selective transformation of one enantiomer into the other, often through a process of oxidation and subsequent asymmetric reduction, or by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer in a process known as dynamic kinetic resolution (DKR).

The deracemization of racemic 1-(3-fluorophenyl)ethanol to afford the enantiopure (R)-isomer can be approached through several methodologies, primarily enzymatic and chemoenzymatic strategies. These methods exploit the high stereoselectivity of enzymes, often in combination with metal catalysts, to achieve high enantiomeric excess (e.e.) and conversion.

One prominent strategy involves the use of alcohol dehydrogenases (ADHs) or whole-cell biocatalysts that can selectively oxidize the (S)-enantiomer to the corresponding ketone, 3-fluoroacetophenone. This ketone is then asymmetrically reduced by the same or a different enzyme system to yield the desired this compound. The efficiency of such a process relies on the opposing stereopreferences of the enzymes involved in the oxidation and reduction steps. For instance, a biocatalyst might contain an (S)-selective alcohol dehydrogenase for the oxidation and an (R)-selective alcohol dehydrogenase for the reduction.

Dynamic kinetic resolution (DKR) represents another powerful approach. In a typical DKR of a racemic alcohol, an enzyme selectively acylates one enantiomer (kinetic resolution), while the unreacted enantiomer is continuously racemized by a metal catalyst. This ensures that the entire racemic mixture is converted into a single enantiomer of the product. For the synthesis of this compound, this would involve the selective acylation of the (R)-enantiomer catalyzed by a lipase, coupled with the racemization of the remaining (S)-enantiomer.

Research on structurally similar fluorinated aryl alcohols and other secondary benzylic alcohols provides a strong basis for the application of these strategies to 1-(3-fluorophenyl)ethanol. Studies on the DKR of compounds like 1-(2,6-dichloro-3-fluorophenyl)ethanol have demonstrated the feasibility of using lipases, such as Candida antarctica lipase B (CALB), in conjunction with ruthenium or palladium catalysts for racemization. mdpi.comencyclopedia.pubnih.gov These systems have shown high conversions and excellent enantioselectivities.

Furthermore, studies on the kinetic resolution of racemic secondary alcohols, including 1-(3-fluorophenyl)ethanol itself, have identified enzymes capable of differentiating between the enantiomers, which is a prerequisite for a successful deracemization process. researchgate.net For example, the enantioselective oxidation of secondary benzyl (B1604629) alcohols using fungal aryl-alcohol oxidase variants has been explored, showing a preference for the oxidation of the (S)-enantiomer, which would lead to the enrichment of the (R)-enantiomer. csic.es

The choice of biocatalyst, metal catalyst, solvent, and reaction conditions plays a crucial role in the success of the deracemization. The following tables present data from studies on the deracemization and kinetic resolution of 1-(3-fluorophenyl)ethanol and structurally related compounds, illustrating the potential of these methods.

Table 1: Enzymatic Kinetic Resolution of Racemic 1-(3-Fluorophenyl)ethanol

| Biocatalyst | Reaction Type | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess of (R)-alcohol (e.e., %) | Reference |

|---|---|---|---|---|---|

| Not specified | Kinetic Resolution | 600 | ~50 | >99 | researchgate.net |

This table is based on data for the kinetic resolution, which is a component of deracemization strategies.

Table 2: Dynamic Kinetic Resolution of Structurally Similar Secondary Aryl Alcohols

| Substrate | Biocatalyst | Racemization Catalyst | Solvent | Conversion (%) | Enantiomeric Excess of (R)-ester (e.e., %) | Reference |

|---|---|---|---|---|---|---|

| 1-(2,6-dichloro-3-fluorophenyl)ethanol | Lipase | Not specified | Not specified | 57 | 98 | nih.gov |

| (±)1-(p-methoxyphenyl)-ethanol | I500M/F501W AAO variant | - | Not specified | >99 (of S-enantiomer) | >99 (of remaining R-enantiomer) | csic.es |

| Racemic 1-phenylethanol (B42297) | Galactomyces candidus GZ1 | - (whole cell) | Phosphate buffer/DMSO | 99 | >99.9 | conicet.gov.ar |

This table illustrates the applicability of DKR to structurally related compounds, suggesting potential pathways for this compound.

These findings underscore the potential of stereoselective deracemization strategies for the efficient and highly selective synthesis of this compound. The development of robust and scalable deracemization processes is a significant area of research, driven by the demand for enantiomerically pure chiral alcohols as building blocks in the pharmaceutical and fine chemical industries.

Advanced Analytical Methodologies for Enantiomeric Purity Assessment

Chiral Chromatography Techniques

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation. bgb-analytik.com The choice of the chiral column and the chromatographic conditions are crucial for achieving optimal resolution. bgb-analytik.comscirp.org

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a widely adopted method for the enantiomeric separation of chiral alcohols. scirp.orgmdpi.comrsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. For instance, a Daicel Chiralcel OD-H column, which is a cellulose-based CSP, has been successfully used to determine the enantiomeric excess of similar compounds. rsc.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. bgb-analytik.com The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326), is critical for achieving good separation. scirp.orgrsc.org

A study on the lipase-catalyzed resolution of secondary alcohols utilized a Daicel Chiralcel OD-H column with a mobile phase of n-hexane/IPA (95:5) at a flow rate of 0.3 ml/min and UV detection at 254 nm to determine the enantiomeric excess of the products. rsc.org For the analysis of Ezetimibe, which contains a fluorophenyl ethanol (B145695) moiety, a Chiralpak AS-H column (250 × 4.6 mm, 5 µm) with a mobile phase of n-hexane, ethanol, 2-propanol, and trifluoroacetic acid (84:12:4:0.1 v/v) was employed. scirp.org These examples highlight the versatility of chiral HPLC in analyzing compounds structurally related to (R)-1-(3-Fluorophenyl)ethanol.

Table 1: HPLC Conditions for Enantiomeric Separation of Related Phenyl Alcohols

| Column | Mobile Phase | Flow Rate | Detection | Analyte |

| Daicel Chiralcel OD-H | n-hexane/IPA (95:5) | 0.3 ml/min | UV 254 nm | (S)-1-(4-methoxyphenyl) ethanol |

| Daicel Chiralcel OD-H | n-hexane/IPA (98:2) | 0.4 ml/min | UV 254 nm | (R)-1-(4-fluorophenyl) ethyl acetate |

| Chiralpak AS-H | n-hexane/ethanol/2-propanol/trifluoroacetic acid (84:12:4:0.1 v/v) | 1.0 mL/min | UV 230 nm | Ezetimibe |

This table presents data from various sources demonstrating typical HPLC conditions for separating enantiomers of compounds structurally similar to this compound. scirp.orgrsc.org

Gas Chromatography (GC) equipped with a chiral capillary column is another powerful technique for assessing the enantiomeric purity of volatile chiral alcohols. rsc.orgscielo.br Cyclodextrin-based chiral stationary phases are commonly used for this purpose. rsc.org For example, a chiral β-DEXTM120 column has been utilized for the enantiomeric excess determination of various substituted phenyl ethanols. rsc.org

In a specific application, the enantiomeric excess of (S)-1-(3-chlorophenyl)ethan-1-ol was determined using a chiral β-DEXTM120 column with hydrogen as the carrier gas. The operating conditions were an injector temperature of 250 °C, a detector temperature of 250 °C, and a column temperature of 125 °C. rsc.org Similarly, for (±)-1-(2-Chlorophenyl)-ethan-1-ol, the same type of chiral column and carrier gas were used, with a column temperature of 125 °C. rsc.org These established methods for structurally related compounds provide a strong basis for developing a GC method for this compound.

Table 2: GC Conditions for Enantiomeric Separation of Substituted Phenyl Ethanols

| Column | Carrier Gas | Temperatures (Injector/Detector/Column) | Analyte |

| Chiral β-DEXTM120 | H₂ | 250 °C / 250 °C / 130 °C | (S)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol |

| Chiral β-DEXTM120 | H₂ | 250 °C / 250 °C / 125 °C | (S)-1-(3-chlorophenyl)ethan-1-ol |

| Chiral β-DEXTM120 | H₂ | 250 °C / 250 °C / 125 °C | (±)-1-(2-Chlorophenyl)-ethan-1-ol |

This table summarizes GC conditions used for the enantiomeric separation of various substituted phenyl ethanols, indicating suitable starting points for the analysis of this compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a valuable alternative to chromatographic methods for determining enantiomeric purity. kaist.ac.kr The direct NMR analysis of a racemic mixture will not show separate signals for the enantiomers. However, the use of chiral auxiliary agents can induce chemical shift differences between the enantiomers, allowing for their quantification. nih.govbates.edu

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with the chiral analyte to form diastereomers. nih.govbates.edu These diastereomers have distinct NMR spectra, and the integration of the signals corresponding to each diastereomer can be used to determine the enantiomeric excess of the original analyte. bates.edu This method requires that the derivatization reaction proceeds to completion without any kinetic resolution. bates.edu

Both ¹H and ¹³C NMR spectroscopy can be used to analyze the diastereomeric complexes formed with CDAs. conicet.gov.ar The chemical shift differences between the diastereomers in the ¹H NMR spectrum are often observed for protons near the chiral center. Similarly, ¹³C NMR can also exhibit separate signals for the carbons of the two diastereomers. nih.gov The enantiomeric excess is calculated from the ratio of the integrated peak areas of the corresponding signals. For instance, the structure of products from stereoselective reductions are often corroborated by ¹H and ¹³C NMR. conicet.gov.ar

Chiral Derivatizing Agents (CDAs) for Diastereomeric Complex Formation

Optical Rotation Measurements for Enantiomeric Characterization

Optical rotation is a fundamental property of chiral compounds and is a direct consequence of their interaction with plane-polarized light. scielo.br Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions of temperature, wavelength, solvent, and concentration. vwr.com

Reactivity and Derivatization Studies of R 1 3 Fluorophenyl Ethanol

Stereospecific Transformations of the Chiral Hydroxyl Group

The chiral center at the carbinol carbon is the most significant feature of (R)-1-(3-Fluorophenyl)ethanol, making stereospecific reactions at this position of paramount importance. These transformations aim to either preserve or invert the stereochemistry, allowing for the controlled synthesis of specific enantiomers.

Esterification of the hydroxyl group in this compound is a common transformation. It can be used to protect the alcohol functionality or to proceed with a stereospecific substitution. imperial.ac.uk Lipase-catalyzed kinetic resolutions are particularly effective for the synthesis of enantiomerically pure esters from racemic alcohols. encyclopedia.pub In a dynamic kinetic resolution (DKR) process, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), is often paired with a metal catalyst (e.g., based on Ru, Fe, or V) that racemizes the slower-reacting alcohol enantiomer in situ. encyclopedia.pubmdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the ester product. encyclopedia.pub

The mechanism of lipase-catalyzed acylation involves the formation of an acyl-enzyme intermediate, which then preferentially reacts with one enantiomer of the alcohol. encyclopedia.pub For secondary alcohols like 1-phenylethanol (B42297) derivatives, the (R)-enantiomer often fits better into the active site of common lipases, leading to the formation of the (R)-ester. encyclopedia.pubmdpi.com

| Reaction Type | Catalyst/Reagent | Typical Acyl Donor | Stereochemical Outcome | Key Feature |

| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., CAL-B) + Metal Racemization Catalyst (e.g., Ru, Fe, V complexes) | Vinyl acetate, p-Chlorophenyl acetate | Preferential acylation of the (R)-alcohol | High-yield synthesis of a single ester enantiomer from a racemate. encyclopedia.pubmdpi.com |

| Mitsunobu Esterification | Triphenylphosphine (Ph₃P) + Diethyl azodicarboxylate (DEAD) | Carboxylic Acid | Inversion of configuration | Allows for the conversion of (R)-alcohols to (S)-esters. researchgate.net |

| Standard Esterification (Protecting Group) | Acetic anhydride (B1165640) / Pyridine | Acetic anhydride | Retention of configuration | Protects the hydroxyl group from oxidation or other reactions. imperial.ac.uk |

In addition to forming simple esters, the hydroxyl group can be converted into other ester-like functionalities, such as carbamates or hindered benzoates. These groups can act as directing groups for subsequent stereospecific reactions, for example, in lithiation-borylation sequences that proceed with high stereospecificity. rsc.orgrsc.org

The oxidation of the secondary alcohol this compound yields the corresponding prochiral ketone, 1-(3-fluorophenyl)ethanone (3-fluoroacetophenone). This transformation extinguishes the existing stereocenter. A variety of reagents can accomplish this oxidation. libretexts.orglibretexts.org

Standard chromic acid-based reagents like the Jones reagent (CrO₃ in H₂SO₄/acetone) or milder alternatives like pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. libretexts.orglibretexts.orglumenlearning.com Other common methods include Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane oxidation. libretexts.orgwikipedia.org

A particularly gentle and selective method is the Oppenauer oxidation, which uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a ketone solvent like acetone. wikipedia.orgmychemblog.com This method is highly selective for secondary alcohols and avoids the over-oxidation issues sometimes seen with stronger oxidants. wikipedia.orgmychemblog.com

| Oxidation Method | Reagent(s) | Conditions | Selectivity |

| Jones Oxidation | H₂CrO₄ (from CrO₃, H₂SO₄) | Acetone | Oxidizes 2° alcohols to ketones. libretexts.orglumenlearning.com |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Oxidizes 2° alcohols to ketones. libretexts.orglibretexts.org |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Anhydrous, low temp. | Mild oxidation of 2° alcohols to ketones. libretexts.org |

| Oppenauer Oxidation | Aluminum isopropoxide | Acetone (solvent and oxidant) | Highly selective for 2° alcohols over 1° alcohols. wikipedia.orgmychemblog.com |

Furthermore, enzymatic methods offer high stereoselectivity. Aryl-alcohol oxidases (AAOs) are flavoenzymes that can selectively oxidize one enantiomer from a racemic mixture. rsc.orgcsic.es Studies on the related compound 1-(p-fluorophenyl)ethanol have shown that AAO from the fungus Pleurotus eryngii and its engineered variants selectively oxidize the (S)-enantiomer, leaving the (R)-enantiomer untouched. csic.esresearchgate.net This enzymatic deracemization results in the production of the ketone and the recovery of the highly enantioenriched (R)-alcohol. Research on variants of this enzyme demonstrated that while (S)-1-(p-fluorophenyl)ethanol was oxidized to p-fluoroacetophenone, almost no reaction was observed for the (R)-enantiomer. rsc.orgresearchgate.net

The direct displacement of the hydroxyl group is difficult due to its poor leaving group nature (OH⁻). Therefore, nucleophilic substitution reactions at the chiral center of this compound typically require a two-step sequence. First, the OH group is converted into a better leaving group. masterorganicchemistry.com This can be achieved by protonation with a strong acid (like HBr or HCl) to form an oxonium ion, which can then be displaced by the halide anion. masterorganicchemistry.com Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. pressbooks.pub

These activated substrates are then susceptible to nucleophilic attack. S_N2 reactions on such secondary systems generally proceed with inversion of stereochemistry. masterorganicchemistry.com This provides a reliable method for converting this compound into the corresponding (S)-configured products.

However, a significant challenge with benzylic alcohols like this compound is the potential for S_N1-type reactions. The formation of a secondary benzylic carbocation, which is stabilized by the aromatic ring, can lead to racemization and a loss of stereochemical integrity. nih.gov

Recent advances have demonstrated that iron catalysts can facilitate the direct intramolecular substitution of enantioenriched secondary alcohols with tethered nucleophiles, proceeding with stereoinversion to form cyclic products. nih.govresearchgate.net While this method is powerful, its application to benzylic alcohols can still be complicated by carbocation formation, sometimes resulting in racemic products. nih.gov

| Reaction | Reagents | Intermediate | Stereochemical Outcome | Potential Issue |

| Conversion to Alkyl Halide | HBr, HCl | Oxonium ion | Inversion (S_N2) | Racemization via carbocation (S_N1). nih.gov |

| Conversion to Sulfonate Ester | TsCl or MsCl, Pyridine | Tosylate or Mesylate | Retention (at the alcohol carbon) | - |

| S_N2 with Nucleophile | Nu⁻ (e.g., CN⁻, N₃⁻, RS⁻) on Tosylate/Mesylate | - | Inversion | Standard S_N2 reaction. |

| Catalytic Intramolecular Substitution | Fe(III) catalyst, tethered nucleophile | - | Inversion | Can form enantioenriched cyclic products. nih.govresearchgate.net |

Functional Group Interconversions of the Fluoroaromatic Moiety

The fluorine atom on the phenyl ring is generally stable, but it can participate in certain reactions, most notably nucleophilic aromatic substitution (S_NAr). The success of S_NAr depends on the substitution pattern of the aromatic ring. For a nucleophile to attack and displace the fluoride (B91410), the ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the fluorine. nih.gov

In this compound, the fluorine is in the meta position relative to the 1-hydroxyethyl group. A meta-fluorine atom is considered to be activating towards nucleophilic substitution compared to an unsubstituted ring, though less so than an ortho or para substituent. researchgate.net However, without additional strong activating groups, displacing the fluoride via a classical S_NAr mechanism is challenging.

Specialized catalytic systems can facilitate such transformations. For instance, N-heterocyclic carbene (NHC)-catalyzed intramolecular reactions have been reported to enable the substitution of aryl fluorides. nih.gov Other methods might involve transition-metal-catalyzed cross-coupling reactions, although these more commonly target aryl chlorides, bromides, or triflates rather than the less reactive aryl fluorides. Therefore, modifying the fluoro group on this compound often requires harsh conditions or sophisticated catalytic methods and is generally less straightforward than transforming the hydroxyl group.

Regio- and Stereoselective Reactions for Complex Molecule Construction

The true synthetic utility of this compound is realized when its reactivity is harnessed for the construction of more complex molecules. The stereospecific transformations of the hydroxyl group are central to this endeavor.

By using the chiral center of this compound as a starting point, chemists can introduce new functional groups with a defined three-dimensional arrangement. For example, a stereoinvertive S_N2 reaction can be used to generate an (S)-configured amine or thiol, which can then be elaborated further. The enantiopure nature of the starting material is transferred to the product, a critical step in the synthesis of chiral drugs. A notable industrial example is the use of a related chiral alcohol, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which undergoes dynamic kinetic resolution as a key step in the synthesis of the anticancer drug Crizotinib. encyclopedia.pubmdpi.com

Furthermore, advanced methodologies allow for the conversion of chiral secondary alcohols into even more synthetically valuable chiral tertiary alcohols. nih.gov This can be achieved through a sequence involving the stereospecific conversion of the alcohol into a chiral boronic ester, followed by reaction with an organometallic reagent. rsc.orgrsc.orgnih.gov Such methods dramatically increase the molecular complexity while maintaining stereochemical control, enabling access to a wide array of chiral building blocks that would be difficult to synthesize otherwise.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of fluorinated organic molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations are widely used to study the electronic properties and chemical reactivity of molecules. researchgate.netresearchgate.net By analyzing frontier molecular orbitals (HOMO and LUMO), one can predict the reactive sites of a molecule. researchgate.net For molecules containing fluorine, the electronic structure is significantly influenced by the high electronegativity of the fluorine atom, which can affect the reactivity of the entire molecule. rsc.org

Studies on related fluorophenyl compounds have shown that DFT methods can accurately predict reactivity descriptors such as ionization potential, electron affinity, and chemical hardness. researchgate.net These descriptors provide a quantitative measure of a molecule's stability and its propensity to engage in chemical reactions. For instance, a larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Conformational Analysis and Energetics of Stereoisomers

The three-dimensional structure and conformational preferences of a molecule are crucial for its biological activity and role in stereoselective reactions. Computational methods allow for the exploration of the potential energy surface to identify stable conformers and determine their relative energies. researchgate.net For chiral molecules like (R)-1-(3-Fluorophenyl)ethanol, understanding the conformational landscape of both enantiomers is essential.

Theoretical calculations on similar chiral alcohols have demonstrated that even slight structural differences between diastereomeric complexes can lead to significant differences in their binding energies, a phenomenon central to chiral recognition. researchgate.net These calculations, often performed using DFT with dispersion corrections (D-DFT), can help rationalize the stereochemical outcomes of reactions. researchgate.net The analysis of strain energies among different conformations can also provide insights into the stability of various stereoisomers. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR)

DFT calculations have become a reliable tool for predicting the spectroscopic properties of organic molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to compute NMR chemical shifts (¹H and ¹³C), which often show good agreement with experimental data. nih.gov

For IR spectroscopy, theoretical calculations can predict vibrational frequencies. These calculated frequencies are often scaled to better match experimental values. nih.gov The analysis of the potential energy distribution (PED) helps in assigning the calculated vibrational modes to specific molecular motions. nih.gov Such predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. niscpr.res.inpnrjournal.com

Table 1: Predicted Spectroscopic Data for a Related Fluorinated Compound

| Spectroscopic Technique | Predicted Value | Experimental Value | Reference |

| ¹H NMR (ppm) | 7.13-9.02 | 7.19-8.94 | niscpr.res.in |

| ¹³C NMR (ppm) | 150.94 | 150.30 | niscpr.res.in |

| IR (cm⁻¹) C-F Stretch | 1296.4 | 1253.89 | niscpr.res.in |

This table presents data for 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline as an illustrative example of the accuracy of DFT in predicting spectroscopic properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of molecular interactions, which is particularly useful for studying biocatalytic processes and reaction mechanisms.

Enzyme-Substrate Interactions in Biocatalytic Processes

This compound is a chiral alcohol, and its synthesis often involves biocatalytic methods using enzymes like ketoreductases. unimi.itnih.gov Molecular modeling can provide detailed insights into how the substrate, in this case, a prochiral ketone, binds to the active site of the enzyme. unimi.it These simulations can help explain the observed stereoselectivity of the enzymatic reduction.

By calculating the binding affinities of different substrates to the enzyme, it is possible to correlate these computational results with experimental reaction rates and enantiomeric excesses. unimi.it For example, modeling studies on related enzymes have been used to understand the structural factors that determine whether the (R)- or (S)-enantiomer of an alcohol is produced. acs.org These insights are invaluable for enzyme engineering efforts aimed at improving catalytic efficiency and stereoselectivity. csic.es

Transition State Analysis in Chiral Catalysis

Understanding the transition state of a chemical reaction is key to explaining its rate and stereochemical outcome. Computational methods can be used to locate and characterize transition state structures in both enzyme-catalyzed and chemo-catalyzed reactions. rsc.org

For the synthesis of chiral alcohols via asymmetric transfer hydrogenation, for instance, DFT calculations can be used to model the transition state, providing a rationale for the observed enantioselectivity. The presence of a fluorine atom on the phenyl ring can influence the electronic and steric properties of the transition state assembly, thereby affecting the chiral induction. rsc.org Analyzing the non-covalent interactions within the transition state can reveal the origins of stereoselectivity. researchgate.net

Applications As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Pharmaceutically Active Compounds and Intermediates

The primary application of (R)-1-(3-Fluorophenyl)ethanol is in the synthesis of pharmaceutically active compounds. Its chiral backbone is incorporated into the final structure of various drugs, influencing their interaction with biological targets.

Precursors for Neuroprotective Agents

This compound and its derivatives are key chiral intermediates for the synthesis of neuroprotective compounds. For instance, a related compound, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, serves as a critical building block for creating (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a compound investigated for its neuroprotective potential. nih.govresearchgate.net The synthesis of such agents is crucial for developing treatments for neurodegenerative diseases like Parkinson's, Alzheimer's, and Huntington's disease. google.com The process often involves the asymmetric reduction of the corresponding ketone to produce the desired (R)-alcohol with high enantiomeric purity, which is a critical factor for its efficacy. nih.govresearchgate.net

Intermediates for Kinase Inhibitors in Cancer Therapy

This chiral alcohol is a key intermediate in the synthesis of certain kinase inhibitors used in cancer therapy. dntb.gov.ua Kinases are enzymes that play a significant role in cellular processes like growth and proliferation, and their dysregulation is a hallmark of many cancers. ed.ac.uk this compound is used to construct parts of larger molecules that can specifically target and inhibit these enzymes. For example, the related chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a key intermediate in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor. ed.ac.uknih.gov ALK is a therapeutic target in non-small cell lung cancer, and inhibitors like Crizotinib are vital for treatment. nih.govnih.gov The specific stereochemistry provided by the (R)-alcohol is essential for the drug's ability to bind effectively to the target kinase. ed.ac.uk

Components in the Synthesis of Anticancer Drugs

Beyond kinase inhibitors, this compound and similar chiral alcohols are utilized in the synthesis of a broader range of anticancer drugs. arborpharmchem.commdpi.com The development of these pharmaceuticals often requires precise molecular structures to selectively target cancer cells while minimizing harm to healthy cells. acs.orgresearchgate.net The fluorophenyl group in the molecule can enhance metabolic stability and binding affinity of the final drug product. The enantiomerically pure nature of this building block is critical for ensuring the stereospecificity of the final anticancer agent, which is often directly linked to its therapeutic efficacy and safety profile. arborpharmchem.com

Role in Other Bioactive Molecules (e.g., NK-1 Receptor Antagonists)

This compound is also a component in the synthesis of other bioactive molecules, such as Neurokinin-1 (NK-1) receptor antagonists. acs.orgwikipedia.org These antagonists block the activity of Substance P, a neurotransmitter involved in processes like emesis (vomiting) and pain. researchgate.net Aprepitant, a prominent NK-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, incorporates a chiral morpholine core. acs.orgwikipedia.org The synthesis of this core can utilize chiral alcohols to establish the necessary stereochemistry, which is crucial for the drug's interaction with the NK-1 receptor. acs.orgnih.gov

Enantioselective Synthesis of Agrochemicals

The principles of chirality are also vital in the agrochemical industry to develop more effective and environmentally safer pesticides and herbicides. nih.gov Chiral pesticides can exhibit enantioselectivity in their biological activity, with one enantiomer being significantly more active than the other. researchgate.net Using single-enantiomer agrochemicals can lead to lower application rates, reducing environmental impact and minimizing effects on non-target organisms. While specific examples directly using this compound are not prominently documented in publicly available research, chiral alcohols of this type are valuable precursors for creating enantiomerically pure agrochemicals, such as certain insecticides and fungicides.

Preparation of Chiral Ligands and Catalysts

This compound can serve as a precursor for the synthesis of chiral ligands. These ligands are used in asymmetric catalysis, a powerful tool in modern chemistry that allows for the creation of chiral molecules with a high degree of stereocontrol. researchgate.netnih.gov The alcohol can be chemically modified to create more complex structures, such as phosphine (B1218219) or amine-based ligands. These ligands then coordinate with a metal center (e.g., rhodium, palladium, iridium) to form a chiral catalyst. nih.gov Such catalysts are highly sought after for their ability to facilitate a wide range of chemical transformations, producing enantiomerically pure products for the pharmaceutical and fine chemical industries.

Interactive Data Table: Applications of this compound and Related Chiral Alcohols

| Application Area | Specific Use | Example End Product/Target | Key Role of Chiral Alcohol |

| Pharmaceutically Active Compounds | Precursor for Neuroprotective Agents | (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide | Establishes critical stereocenter for biological activity. |

| Intermediate for Kinase Inhibitors | Crizotinib (using a related dichloro-fluorophenyl ethanol) | Provides the specific (R)- or (S)-configuration necessary for binding to the kinase active site. | |

| Component in Anticancer Drugs | Various investigational compounds | Ensures stereospecificity of the final drug, impacting efficacy and safety. | |

| Synthesis of NK-1 Receptor Antagonists | Aprepitant (and its analogs) | Used to construct the chiral morpholine core essential for receptor binding. | |

| Agrochemicals | Enantioselective Synthesis | Potentially active ingredients in insecticides/fungicides | Provides a single, more active enantiomer, reducing environmental load. |

| Asymmetric Catalysis | Preparation of Chiral Ligands | Custom phosphine or N,N-ligands | Serves as the chiral source for ligands that direct the stereochemical outcome of catalytic reactions. |

Advanced Research Directions and Future Perspectives for R 1 3 Fluorophenyl Ethanol

The chiral alcohol (R)-1-(3-Fluorophenyl)ethanol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. cphi-online.comnih.gov As demand for enantiomerically pure compounds grows, research is increasingly focused on developing more efficient, sustainable, and innovative methods for its synthesis and application. This article explores the cutting-edge research and future outlook for this important chemical compound, focusing on novel synthetic routes, biocatalyst development, computational design, and new material applications.

Q & A

Q. What are the standard synthetic routes for enantioselective preparation of (R)-1-(3-Fluorophenyl)ethanol?

The enantioselective synthesis of this compound typically employs asymmetric reduction of the corresponding ketone precursor, 3-fluoroacetophenone. A common method involves catalytic hydrogenation using chiral catalysts such as (R)-BINAP-Ru complexes or enzymatic reduction with alcohol dehydrogenases. For instance, enzymatic approaches using (S)-1-phenylethanol dehydrogenase have demonstrated high enantioselectivity (>98% ee for the (S)-enantiomer), with optimization of reaction pH and cofactor regeneration critical to minimizing racemization . Post-synthesis purification via silica gel chromatography (e.g., 10% EtOAc/hexane) and chiral GC analysis ensures enantiopurity validation .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- Chiral GC : To determine enantiomeric excess (e.g., 97.8% ee for (S)-enantiomer in related compounds) .

- NMR Spectroscopy : H and C NMR for structural confirmation (e.g., δ 4.87–4.82 ppm for the methine proton adjacent to the hydroxyl group) .

- Optical Rotation : Specific rotation measurements (e.g., in methanol) to corroborate enantiopurity .

- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., observed m/z 156.0342 for a chlorinated analog) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) when using different catalytic systems?

Contradictions in ee values often arise from reaction conditions or post-synthesis handling:

- Racemization : Acidic or basic conditions can induce racemization. For example, reducing pH with TCA caused complete racemization of 1-(4-aminophenyl)ethanol within 24 hours . Ensure neutral workup and storage conditions.

- Catalyst-Specific Interactions : Fluorine’s electron-withdrawing effects may alter catalyst-substrate interactions. Screen multiple catalysts (e.g., Ru-, Rh-, or enzyme-based) and optimize solvent systems (e.g., aqueous vs. organic) to maximize ee .

- Analytical Validation : Cross-validate ee using complementary techniques (e.g., chiral GC, HPLC) to rule out instrumental artifacts .

Q. What is the mechanistic role of the 3-fluoro substituent in biological or catalytic applications?

The 3-fluoro group enhances metabolic stability and influences binding interactions:

- Drug Design : Fluorine’s electronegativity improves binding affinity to hydrophobic pockets in enzymes or receptors. For example, fluorinated intermediates like ((1S,2R)-1-(3-fluorophenyl)cyclopropane-1,2-diyl)dimethanol are critical in synthesizing Lemborexant, a sleep disorder drug .

- Catalytic Studies : The substituent modulates steric and electronic effects in asymmetric catalysis. In Friedel-Crafts acylations, fluorine directs electrophilic attack to specific aromatic positions, altering reaction pathways .

Methodological Considerations

Q. How can reaction yields be optimized during scale-up synthesis?

- Solvent Selection : Use aprotic solvents (e.g., THF, hexane) to stabilize intermediates and reduce side reactions .

- Temperature Control : Maintain low temperatures (0–5°C) during reduction steps to prevent ketone racemization .

- Catalyst Loading : Optimize chiral catalyst loading (typically 0.5–2 mol%) to balance cost and efficiency .

Q. What strategies mitigate fluorine-related instability in long-term storage?

- Inert Atmosphere : Store under nitrogen or argon to prevent oxidation.

- Light Protection : Use amber vials to avoid photodegradation, as fluorinated aromatics are prone to UV-induced reactions .

- Stabilizers : Add antioxidants like BHT (0.01–0.1% w/w) to hydroxyl-containing analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。